2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylthio]-6-phenyl-1H-pyrimidin-4-one
Overview
Description
2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylthio]-6-phenyl-1H-pyrimidin-4-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxyphenyl group, and a pyrimidinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty, which may offer unique interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylthio]-6-phenyl-1H-pyrimidin-4-one typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting 4-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,2,4-oxadiazole derivative.
Thioether Formation: The oxadiazole derivative is then reacted with a suitable thiol, such as 2-mercaptopyrimidin-4-one, under basic conditions to form the thioether linkage.
Final Assembly: The final step involves the coupling of the thioether intermediate with a phenyl group, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The oxadiazole ring can undergo reduction to form amine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
Oxidation: 2-[[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]methylthio]-6-phenyl-1H-pyrimidin-4-one.
Reduction: 2-[[3-(4-aminophenyl)-1,2,4-oxadiazol-5-yl]methylthio]-6-phenyl-1H-pyrimidin-4-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, and anticancer properties. Its ability to interact with different biological targets makes it a valuable candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with enzymes or receptors involved in disease pathways, making it a potential lead compound for new drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylthio]-6-phenyl-1H-pyrimidin-4-one likely involves its interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring and the methoxyphenyl group may facilitate binding to active sites, while the pyrimidinone core could interact with other parts of the target molecule, leading to inhibition or activation of the target’s function.
Comparison with Similar Compounds
Similar Compounds
- 2-[[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]methylthio]-6-phenyl-1H-pyrimidin-4-one
- 2-[[3-(4-aminophenyl)-1,2,4-oxadiazol-5-yl]methylthio]-6-phenyl-1H-pyrimidin-4-one
Uniqueness
Compared to similar compounds, 2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylthio]-6-phenyl-1H-pyrimidin-4-one is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This can lead to different biological activities and chemical behaviors, making it a distinct and valuable compound for further research.
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-26-15-9-7-14(8-10-15)19-23-18(27-24-19)12-28-20-21-16(11-17(25)22-20)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRBGIJXAFJLOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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